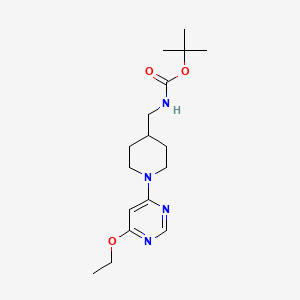
tert-Butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate” is a compound with the CAS Number: 1353966-62-7. It has a molecular weight of 336.43 . The IUPAC name of this compound is tert-butyl [1- (6-ethoxy-4-pyrimidinyl)-4-piperidinyl]methylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H28N4O3/c1-5-23-15-10-14 (19-12-20-15)21-8-6-13 (7-9-21)11-18-16 (22)24-17 (2,3)4/h10,12-13H,5-9,11H2,1-4H3, (H,18,22) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
TEPP has been extensively studied for its potential applications in scientific research. It has been shown to have potent acetylcholinesterase (AChE) inhibitory activity, which makes it a potential candidate for the development of new drugs for the treatment of Alzheimer's disease. Additionally, TEPP has been used as a tool in the study of AChE inhibition and has been shown to be a useful probe for the investigation of the interactions between AChE and other compounds.
Mechanism of Action
TEPP acts as an AChE inhibitor, which means that it blocks the action of AChE, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, TEPP increases the levels of acetylcholine in the brain, which can improve cognitive function. The mechanism of action of TEPP is complex and involves the formation of a covalent bond between the carbamate group of TEPP and the active site of AChE.
Biochemical and Physiological Effects:
TEPP has been shown to have significant biochemical and physiological effects. Studies have shown that TEPP can increase the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, TEPP has been shown to have neuroprotective effects and can protect neurons from oxidative stress and other forms of damage.
Advantages and Limitations for Lab Experiments
TEPP has several advantages for use in lab experiments. It is a potent AChE inhibitor, which makes it a useful tool for investigating the interactions between AChE and other compounds. Additionally, TEPP is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, TEPP also has some limitations. It is a toxic compound and must be handled with care. Additionally, the synthesis of TEPP is a complex process that requires specialized equipment and expertise.
Future Directions
TEPP has significant potential for future research. Some possible future directions include the development of new drugs for the treatment of Alzheimer's disease, the investigation of the interactions between AChE and other compounds, and the development of new methods for the synthesis of TEPP. Additionally, further research is needed to fully understand the biochemical and physiological effects of TEPP and to identify any potential side effects or limitations.
Synthesis Methods
TEPP is synthesized through a multi-step process that involves the reaction of 6-ethoxypyrimidine-4-carboxylic acid with piperidine and tert-butyl isocyanate. The reaction results in the formation of TEPP, which is then purified through crystallization. The synthesis of TEPP is a complex process that requires careful control of reaction conditions to ensure product purity.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3/c1-5-23-15-10-14(19-12-20-15)21-8-6-13(7-9-21)11-18-16(22)24-17(2,3)4/h10,12-13H,5-9,11H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSBCOUIGZLUIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2CCC(CC2)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-chlorobenzamide](/img/structure/B2624333.png)
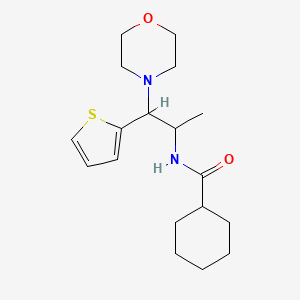
![N-(3-acetylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2624338.png)

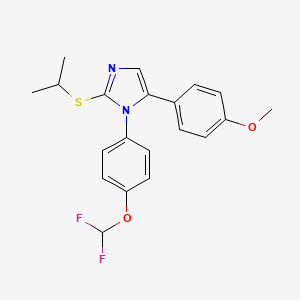
![5-Chloro-6-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid](/img/structure/B2624346.png)
![(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2624347.png)

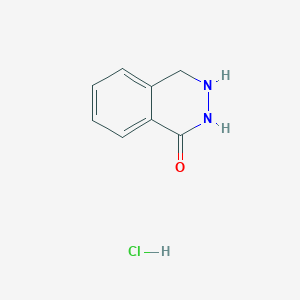
![4-[(3,5-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2624351.png)
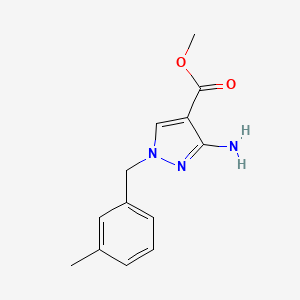
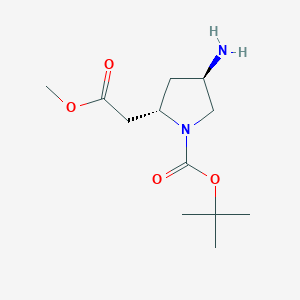
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2624355.png)
